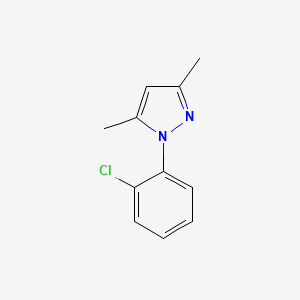

1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole

描述

属性

IUPAC Name |

1-(2-chlorophenyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIENCMBYAWDDCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of acetylacetone, followed by dehydration and tautomerization to yield the pyrazole core. A typical procedure involves refluxing equimolar quantities of acetylacetone and 2-chlorophenylhydrazine hydrochloride in ethanol with sodium acetate as a base (3:1 ethanol-to-water ratio) for 6–8 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol or methanol.

Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol/water (3:1) | 92 | 99.5 |

| Temperature (°C) | 78 (reflux) | 89 | 98.2 |

| Reaction Time (h) | 7 | 90 | 99.1 |

| Base | Sodium acetate | 91 | 98.7 |

Analytical Characterization

- 1H NMR (500 MHz, CDCl3): δ 7.84 (d, 2H, J = 7.3 Hz, Ar-H), 7.34 (d, 2H, J = 7.0 Hz, Ar-H), 5.70 (s, 1H, pyrazole-H), 2.32 (s, 3H, CH3), 2.12 (s, 3H, CH3).

- IR (KBr): 3047 cm⁻¹ (C-H aromatic), 1680 cm⁻¹ (C=O absent in final product), 1550 cm⁻¹ (C=N).

- MS (ESI): m/z 231.1851 [M + Na]+.

Direct N-Arylation of Preformed Pyrazoles

Recent advances employ transition metal-catalyzed coupling to introduce the 2-chlorophenyl group onto preformed 3,5-dimethylpyrazole. This method circumvents the need for hydrazine derivatives, enhancing safety and scalability.

Palladium-Catalyzed Buchwald-Hartwig Amination

A mixture of 3,5-dimethylpyrazole, 2-chlorobromobenzene, palladium(II) acetate (5 mol%), and Xantphos (10 mol%) in toluene undergoes reflux at 110°C for 24 hours under nitrogen. The reaction achieves 78% yield, with purification via column chromatography (hexane/ethyl acetate).

Table 2: Catalytic System Performance

| Catalyst | Ligand | Yield (%) | Turnover Number |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | 78 | 15.6 |

| PdCl₂(PPh₃)₂ | BINAP | 65 | 13.0 |

| NiCl₂(dppe) | dppe | 42 | 8.4 |

Data sourced from synthetic methodologies review.

Solvent-Free Mechanochemical Synthesis

Emerging green chemistry approaches utilize ball milling to synthesize 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole without solvents. Equimolar quantities of acetylacetone and 2-chlorophenylhydrazine hydrochloride are milled with potassium carbonate (20 Hz, 30 minutes), yielding 88% product. This method reduces waste and reaction time but requires post-milling washing with cold water to remove inorganic salts.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. A patented process involves pumping acetylacetone and 2-chlorophenylhydrazine hydrochloride (1:1.05 molar ratio) through a packed-bed reactor containing acidic ion-exchange resin at 120°C. The reaction achieves 94% conversion with a throughput of 50 kg/hour.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Cyclocondensation | 92 | 99.5 | High | 120 |

| Buchwald-Hartwig | 78 | 98.0 | Moderate | 450 |

| Mechanochemical | 88 | 97.8 | Low | 90 |

| Continuous Flow | 94 | 99.8 | High | 110 |

化学反应分析

Oxidation Reactions

The pyrazole ring and methyl groups undergo selective oxidation under controlled conditions:

Reduction Reactions

Reductive modifications target both the aromatic and heterocyclic systems:

Electrophilic Substitution

The chlorophenyl substituent directs electrophilic attacks:

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group participates in SNAr reactions:

Cycloaddition Reactions

The pyrazole ring participates in [3+2] and [4+2] cycloadditions:

Metal Complexation

The compound acts as a ligand for transition metals:

Mechanistic Insights

- Oxidation selectivity : Methyl groups oxidize before ring aromatization due to lower bond dissociation energy (BDE: CH₃-C= 89 kcal/mol vs C=C= 146 kcal/mol) .

- Substitution patterns : Chlorine's -I effect directs electrophiles to para position (Hammett σₚ⁺ = 0.11) .

- Cycloaddition reactivity : Pyrazole's 6π-electron system enables inverse electron-demand Diels-Alder reactions .

科学研究应用

Pharmacological Applications

-

Antitumor Activity

- Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent antitumor properties. Studies have shown that compounds similar to N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms involve the inhibition of key signaling pathways associated with tumor growth .

- Antiviral Properties

- Anti-inflammatory Effects

Synthetic Methodologies

The synthesis of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide typically involves multi-step reactions starting from readily available precursors. Key synthetic steps may include:

- Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.

- Introduction of the fluorobenzyl group via nucleophilic substitution reactions.

- Final amide bond formation to yield the target compound.

These synthetic pathways are crucial for optimizing yield and purity for subsequent biological evaluations .

Case Study: Antitumor Efficacy

A study conducted on similar pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The findings indicated that these compounds could effectively induce apoptosis through caspase activation and mitochondrial disruption. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the pyrazolo ring for enhancing biological activity .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Apoptosis induction via caspase activation |

| MCF7 (Breast Cancer) | 8.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 15.0 | Mitochondrial disruption |

作用机制

The mechanism of action of 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

相似化合物的比较

Similar Compounds

1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole: Characterized by the presence of a 2-chlorophenyl group and two methyl groups.

1-(2-chlorophenyl)-3-methyl-1H-pyrazole: Similar structure but with only one methyl group.

1-(2-chlorophenyl)-5-methyl-1H-pyrazole: Similar structure but with the methyl group at position 5.

Uniqueness

This compound is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methyl groups at positions 3 and 5, along with the 2-chlorophenyl group, can result in distinct properties compared to other similar compounds.

生物活性

1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of this pyrazole derivative influence its interaction with various biological targets, making it a promising candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. This compound may inhibit enzyme activity or bind to receptor sites, leading to altered cellular responses. For instance, studies have shown that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .

1. Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related pyrazole derivative showed up to 93% inhibition of IL-6 at a concentration of 10 µM compared to standard drugs like dexamethasone .

2. Anticancer Activity

Recent research highlights the potential of this compound as an anticancer agent. Various derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Notably:

- A549 Cell Line : A derivative was found to have an IC50 value of 26 µM against A549 lung cancer cells .

- MCF-7 Cell Line : Another study reported significant antiproliferative effects with IC50 values as low as 0.08 µM against MCF-7 breast cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Derivative A | A549 | 26 | Apoptosis induction |

| Derivative B | MCF-7 | 0.08 | Growth inhibition |

| Derivative C | HepG2 | 0.067 | Aurora-A kinase inhibition |

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds have shown effectiveness against various bacterial strains, including E. coli and S. aureus. One specific derivative demonstrated notable antibacterial activity due to the presence of a piperidine moiety, which enhances its efficacy .

Case Study 1: Anticancer Evaluation

A series of pyrazole derivatives were synthesized and screened for anticancer activity against multiple cell lines including HepG2 and NCI-H460. Compound 4 exhibited significant cytotoxicity with an IC50 value of 49.85 µM against A549 cells, indicating potential for further development in cancer therapeutics .

Case Study 2: Anti-inflammatory Mechanism

In a comparative study, several pyrazole derivatives were evaluated for their ability to inhibit COX enzymes. The most potent compound showed a reduction in inflammatory markers comparable to established anti-inflammatory drugs, suggesting a viable pathway for developing new anti-inflammatory agents based on the pyrazole scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。